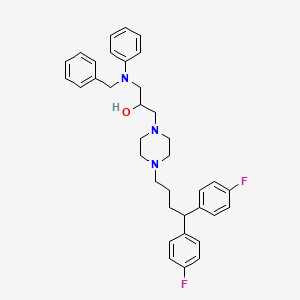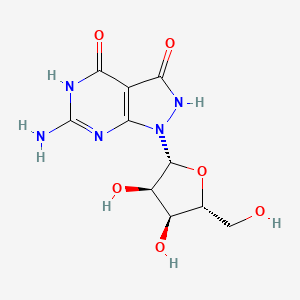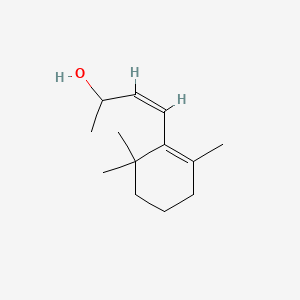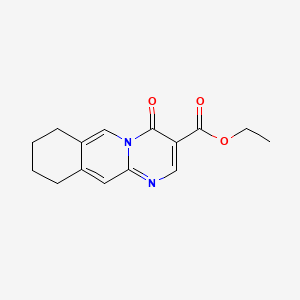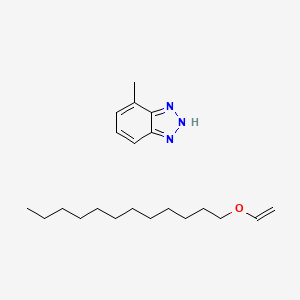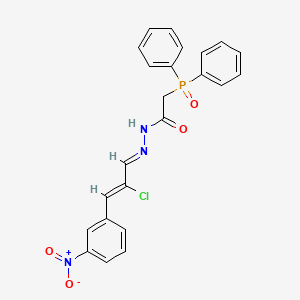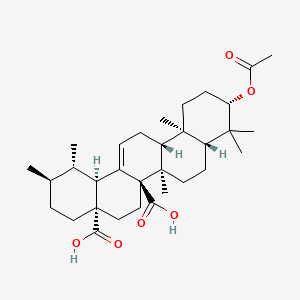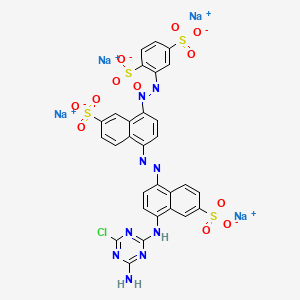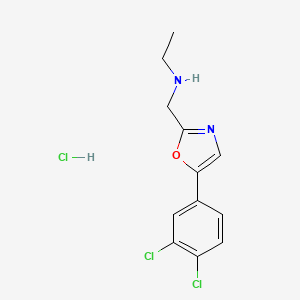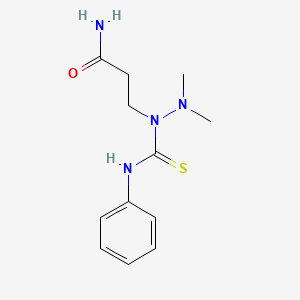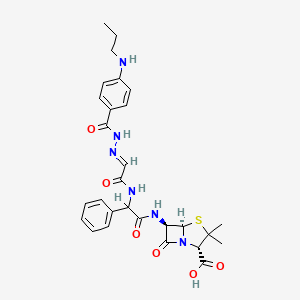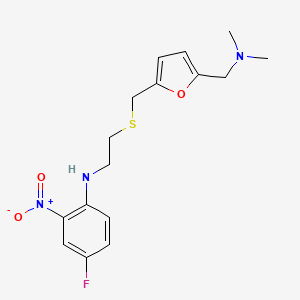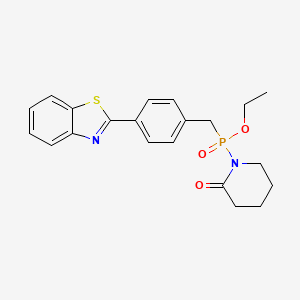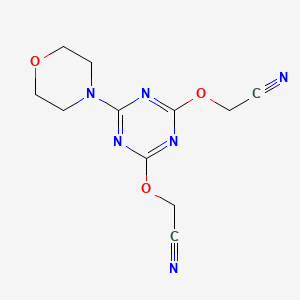
Acetonitrile, 2,2'-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- is a complex organic compound that features a morpholine ring attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- typically involves the reaction of 4-morpholine with 2,4,6-trichloro-1,3,5-triazine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution of chlorine atoms with morpholine groups. The reaction is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives .
Scientific Research Applications
Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- exerts its effects involves its interaction with specific molecular targets. The morpholine ring and triazine core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Share a similar triazine core but differ in the attached functional groups.
Pyrrolo[2,3-b]pyridine derivatives: Similar in their ability to interact with biological targets but have different structural frameworks.
Uniqueness
What sets Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- apart is its unique combination of a morpholine ring and triazine core, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
137522-82-8 |
|---|---|
Molecular Formula |
C11H12N6O3 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-[[4-(cyanomethoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]acetonitrile |
InChI |
InChI=1S/C11H12N6O3/c12-1-5-19-10-14-9(17-3-7-18-8-4-17)15-11(16-10)20-6-2-13/h3-8H2 |
InChI Key |
AQHWOQASONZRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OCC#N)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


